molecular formula C18H18FNO2 B6721845 N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-hydroxyphenyl)acetamide

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-hydroxyphenyl)acetamide

Cat. No.: B6721845
M. Wt: 299.3 g/mol
InChI Key: QJSXBAOCSKZRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-hydroxyphenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a fluorophenyl ring and a hydroxyphenyl acetamide moiety

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-15-7-5-14(6-8-15)18(9-10-18)12-20-17(22)11-13-3-1-2-4-16(13)21/h1-8,21H,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSXBAOCSKZRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CC2=CC=CC=C2O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-hydroxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the cyclopropylmethyl intermediate. This intermediate is then reacted with 4-fluorophenyl derivatives under controlled conditions to form the desired compound. Common reagents used in these reactions include cyclopropylmethyl bromide, 4-fluorophenylboronic acid, and palladium catalysts for coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Halogenation and nitration reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products

The major products formed from these reactions include quinone derivatives, amines, alcohols, halogenated compounds, and nitro derivatives.

Scientific Research Applications

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-hydroxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biochemical pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-2-(2-hydroxyphenyl)acetamide
  • N-[[1-(4-bromophenyl)cyclopropyl]methyl]-2-(2-hydroxyphenyl)acetamide
  • N-[[1-(4-methylphenyl)cyclopropyl]methyl]-2-(2-hydroxyphenyl)acetamide

Uniqueness

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-hydroxyphenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s electronegativity and small size allow for unique interactions with biological targets, potentially enhancing the compound’s efficacy and selectivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.